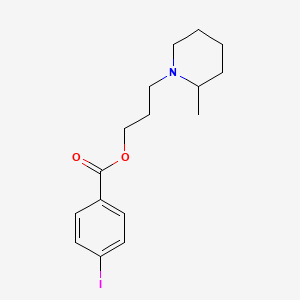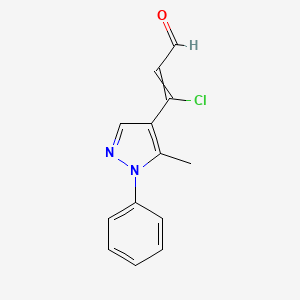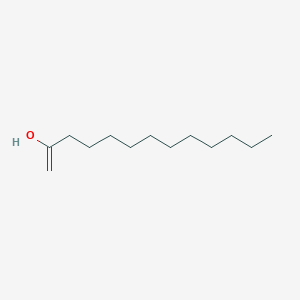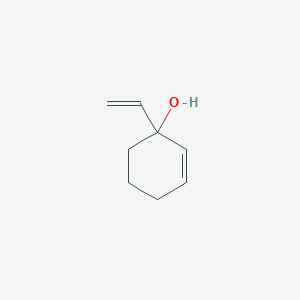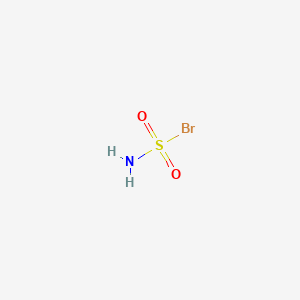![molecular formula C12H7Cl4N B14497539 2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine CAS No. 63386-27-6](/img/structure/B14497539.png)
2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine is a chlorinated biphenyl compound with the molecular formula C12H6Cl4. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3, 4’, and 5 positions, and an amine group is attached at the 2 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been widely studied for their chemical properties and environmental impact .
Vorbereitungsmethoden
The synthesis of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine typically involves the chlorination of biphenyl followed by amination. One common method includes the use of a Lewis acid catalyst to facilitate the chlorination process. The reaction conditions often involve high temperatures and the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. After chlorination, the intermediate product undergoes a nucleophilic substitution reaction with an amine source to introduce the amine group at the desired position .
Analyse Chemischer Reaktionen
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the dechlorination or reduction of the amine group.
Wissenschaftliche Forschungsanwendungen
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its potential as an endocrine disruptor and its impact on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications and toxicological effects, providing insights into the safety and efficacy of related compounds.
Wirkmechanismus
The mechanism of action of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes, receptors, and transcription factors. For example, it may interact with the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression. Additionally, its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:
2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
2,2’,5,5’-Tetrachlorobiphenyl: Another chlorinated biphenyl with different chlorine substitution patterns, leading to variations in its chemical and biological properties.
3,3’,5,5’-Tetrachlorobiphenyl: Differently substituted biphenyl that may exhibit distinct environmental and toxicological behaviors.
These comparisons highlight the unique properties of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine, particularly its reactivity due to the presence of the amine group and its specific chlorine substitution pattern.
Eigenschaften
CAS-Nummer |
63386-27-6 |
|---|---|
Molekularformel |
C12H7Cl4N |
Molekulargewicht |
307.0 g/mol |
IUPAC-Name |
2,4-dichloro-6-(2,4-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H7Cl4N/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H,17H2 |
InChI-Schlüssel |
KXKSJSCUJYXYIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


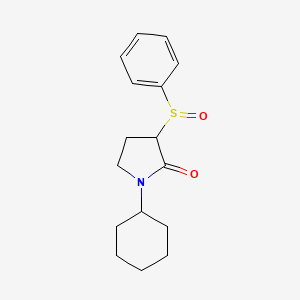
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
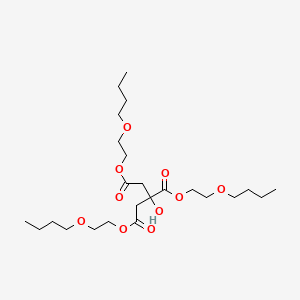


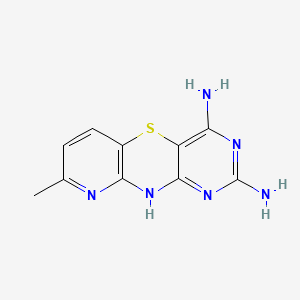
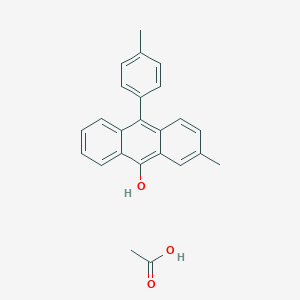
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
